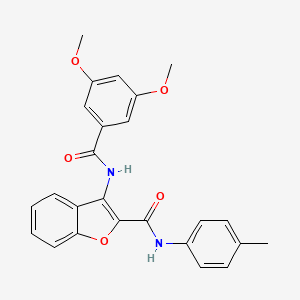

3-(3,5-dimethoxybenzamido)-N-(p-tolyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(3,5-dimethoxybenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-15-8-10-17(11-9-15)26-25(29)23-22(20-6-4-5-7-21(20)32-23)27-24(28)16-12-18(30-2)14-19(13-16)31-3/h4-14H,1-3H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVSMRMVQHDCFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethoxybenzamido)-N-(p-tolyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 3,5-dimethoxybenzoic acid, p-toluidine, and benzofuran-2-carboxylic acid. The synthesis could involve:

Amidation: Formation of the amide bond between 3,5-dimethoxybenzoic acid and p-toluidine.

Cyclization: Formation of the benzofuran ring structure.

Coupling: Connecting the benzofuran moiety with the amide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

Reduction: Reduction reactions could target the carbonyl group in the amide linkage.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzofuran ring or the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethoxybenzamido)-N-(p-tolyl)benzofuran-2-carboxamide could have various applications in scientific research, including:

Medicinal Chemistry: Potential use as a lead compound for drug development due to its structural features.

Biological Studies: Investigation of its biological activity, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethoxybenzamido)-N-(p-tolyl)benzofuran-2-carboxamide would depend on its specific biological activity. Generally, it could involve:

Molecular Targets: Binding to specific proteins, enzymes, or receptors.

Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

3-(3,5-dimethoxybenzamido)benzofuran-2-carboxamide: Lacks the p-tolyl group.

N-(p-tolyl)benzofuran-2-carboxamide: Lacks the 3,5-dimethoxybenzamido group.

3-(3,5-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide: Has a phenyl group instead of a p-tolyl group.

Uniqueness

The presence of both the 3,5-dimethoxybenzamido and p-tolyl groups in 3-(3,5-dimethoxybenzamido)-N-(p-tolyl)benzofuran-2-carboxamide may confer unique biological activities or chemical properties compared to similar compounds.

Biological Activity

3-(3,5-Dimethoxybenzamido)-N-(p-tolyl)benzofuran-2-carboxamide, with CAS Number 862978-42-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 446.5 g/mol. The compound features a benzofuran core substituted with various functional groups that influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Induction of Apoptosis : Research indicates that the compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, possibly through disruption of bacterial cell wall synthesis.

Biological Activity Data

Case Study 1: Cytotoxicity Against Oral Tumor Cell Lines

A study evaluated the cytotoxic effects of structurally related compounds on human oral tumor cell lines (HSC-2, HSC-3) and normal gingival fibroblasts (HGF). The results indicated that the compound displayed significant cytotoxicity towards tumor cells while maintaining high resistance in normal cells, suggesting a promising therapeutic index for targeted cancer therapies .

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that compounds similar to this compound exhibited antimicrobial activity against several pathogenic bacteria. The mechanism was hypothesized to involve interference with bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of benzofuran derivatives. Modifications in the molecular structure have been shown to significantly affect their potency and selectivity against various biological targets. For instance:

- Structural Variations : Substitution patterns on the benzofuran ring can lead to variations in binding affinity to target proteins.

- Functional Group Influence : The presence of methoxy groups has been correlated with enhanced solubility and bioavailability, which are critical for therapeutic effectiveness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.